4-{[(Z)-(4-chlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl and ethyl groups. The final step involves the formation of the Schiff base through the condensation of the aldehyde and amine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
4-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 4-[(Z)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL
Uniqueness
4-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzoxazole and Schiff base structures also contributes to its distinct properties.
Properties
Molecular Formula |
C22H17ClN2O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-14-5-10-21-19(11-14)25-22(27-21)18-12-17(8-9-20(18)26)24-13-15-3-6-16(23)7-4-15/h3-13,26H,2H2,1H3 |
InChI Key |
QFTPAFMPMVOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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